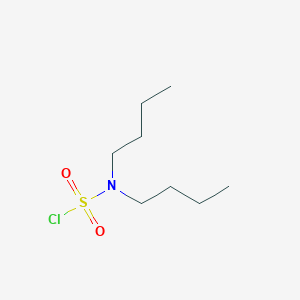

![molecular formula C19H22N4O4S B2496994 Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 303970-14-1](/img/structure/B2496994.png)

Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

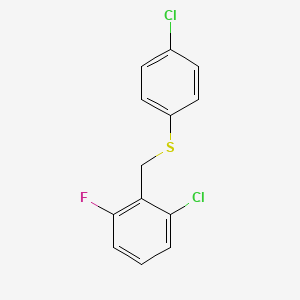

This section covers the synthesis and analysis of compounds related to "Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate". The focus is on compounds with sulfanylidene, ethyl esters, and related functional groups, providing a foundation to understand the chemical behavior and properties of the target compound.

Synthesis Analysis

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives involves acid-catalysed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, leading to compounds with complex hydrogen-bonded structures (Sarojini et al., 2015). Similar synthetic pathways might be applicable to the target compound, emphasizing the role of specific functional groups and reaction conditions in determining the molecular structure.

Molecular Structure Analysis

Structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed its crystallization in the Monoclinic P21/c space group, with in-depth analysis of bond parameters and molecular geometry (Dhandapani et al., 2017). This detailed molecular structure analysis, including vibrational wavenumbers and intermolecular interactions, provides insights into the structural characteristics that could be expected in the target compound.

Chemical Reactions and Properties

Investigation into the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates highlights the formation of complex products through sigmatropic rearrangement and pyrolysis, showcasing the reactivity of sulfur-containing esters under specific conditions (Tanikaga et al., 1984). These reactions are essential for understanding the chemical behavior of sulfur-containing compounds under thermal stress.

科学的研究の応用

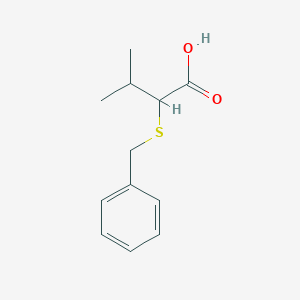

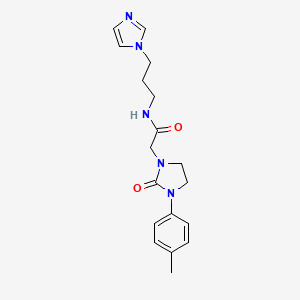

Chemical Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, a similar chemical group to Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate, has been utilized for carboxyl-group protection in peptide synthesis. This group offers advantages in selectivity and removal conditions, highlighting its utility in synthesizing complex peptides (Amaral, 1969).

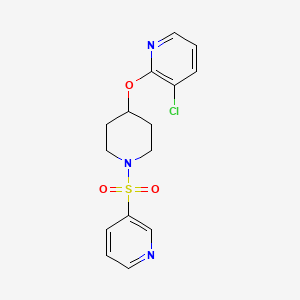

Antimicrobial Agent Synthesis

Research into quinazolines, which share structural motifs with Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate, has led to the development of new compounds with potential as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal pathogens, demonstrating the chemical's role in advancing antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Biochemical Applications of SAM

S-adenosylmethionine (SAM), a compound related to Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate, serves as a versatile methyl donor in numerous biochemical reactions. Its role extends beyond methylation to include the donation of methylene, amino, ribosyl, and aminopropyl groups, illustrating the compound's widespread utility in cellular processes and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

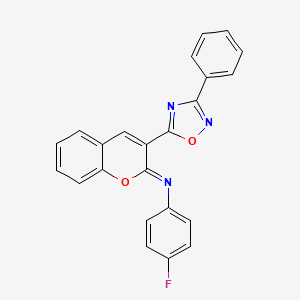

Anti-Helicobacter pylori Agents

A study on derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, which shares a sulfanyl group similar to Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate, identified potent activities against Helicobacter pylori. These compounds offer a promising avenue for treating infections caused by this pathogen, with low resistance rates and selective activity (Carcanague et al., 2002).

作用機序

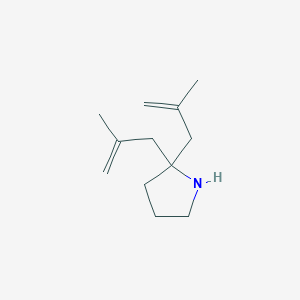

Target of Action

The compound contains a purine moiety, which is a key component of many biological molecules such as DNA, RNA, and ATP. Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize purine structures. Without specific studies, it’s difficult to identify the exact targets .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity. The presence of a sulfanylpropanoate group could potentially allow for interactions with proteins or other biological molecules .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the presence of a purine moiety, it’s possible that it could be involved in nucleic acid metabolism or energy production pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, stability, and how it’s administered. The presence of an ethyl group in the compound might enhance its lipophilicity, potentially affecting its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular functions, gene expression, or metabolic processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions .

特性

IUPAC Name |

ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-5-27-17(25)12(3)28-19-20-15-14(16(24)21-18(26)22(15)4)23(19)10-13-8-6-11(2)7-9-13/h6-9,12H,5,10H2,1-4H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEBZNMGFAWWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)